4-Phenylpyrimidine
Overview
Description
4-Phenylpyrimidine is an aromatic heterocyclic compound with the linear formula C10H8N2 . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Research developments in the syntheses of pyrimidines, including 4-Phenylpyrimidine, have been reported. The synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors . Numerous methods for the synthesis of pyrimidines are described .
Molecular Structure Analysis
Through conformational analysis, the most stable conformer of 4-Phenylpyrimidine can be determined. The geometry of the molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311++G(d,p) level .
Chemical Reactions Analysis
Pyrimidines, including 4-Phenylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .
Physical And Chemical Properties Analysis
4-Phenylpyrimidine has a molecular weight of 156.18 and its empirical formula is C10H8N2 .
Scientific Research Applications
Corrosion Inhibition : 4-PPM is a good inhibitor for the corrosion of cold-rolled steel in hydrochloric acid solutions. It acts as a mixed-type inhibitor, with its efficiency supported by weight loss, polarization curves, electrochemical impedance spectroscopy, and scanning electron microscope methods (Liu, Xianghong et al., 2014).
Pharmaceutical Applications : Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists, showing potential for improving glucose tolerance and antidiabetic effects in mice and monkeys (Negoro, K. et al., 2012).
Cerebral Protective Agents : Certain 4-arylpyrimidine derivatives demonstrate anti-anoxic and anti-lipid peroxidation activities, potentially useful for treating cerebral conditions (Kuno, A. et al., 1992).
Anticancer Activity : 4-aryl-N-phenylpyrimidin-2-amines have been studied for their anti-cancer activity against non-small cell lung carcinoma cells, showing potent activity and selectivity compared to standard drugs (Toviwek, Borvornwat et al., 2017).
Inhibition of COX Enzymes : New 4-phenylpyrimidine-2(1H)-thiones have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, with potential implications in pharmacology (Seebacher, W. et al., 2015).
Antitumor Agents : Phenylpyrimidine derivatives have shown effective antitumor activities in vitro, with some compounds exhibiting potent biological activities against various cancer cell lines (Jin Bo et al., 2018).
Nonlinear Optical Properties : Thiopyrimidine derivatives, including phenylpyrimidine compounds, have promising applications in nonlinear optics and medicine due to their structural and electronic properties (Hussain, A. et al., 2020).
Surface Protection from Corrosion : 4-PPM can effectively protect copper surfaces from corrosion in saline environments, forming compact and uniform layers on metallic surfaces (Wei, N. et al., 2018).
Safety And Hazards
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 4-Phenylpyrimidine, provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQPIYLZMLAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187950 | |
Record name | Pyrimidine, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidine | |
CAS RN |
3438-48-0 | |
Record name | 4-Phenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR91IRU2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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